molecular formula C7H15NOS B13537355 3-(2-(Methylthio)ethyl)morpholine

3-(2-(Methylthio)ethyl)morpholine

Cat. No.: B13537355
M. Wt: 161.27 g/mol
InChI Key: OQYFLPWLXKPPOK-UHFFFAOYSA-N
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Description

3-(2-(Methylthio)ethyl)morpholine is an organic compound that belongs to the morpholine family Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a methylthioethyl group attached to the morpholine ring

Preparation Methods

The synthesis of 3-(2-(Methylthio)ethyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with 2-chloroethyl methyl sulfide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Morpholine and 2-chloroethyl methyl sulfide.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours.

    Product Isolation: The product is then isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(2-(Methylthio)ethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding morpholine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Major products formed from these reactions include sulfoxides, sulfones, and substituted morpholine derivatives.

Scientific Research Applications

3-(2-(Methylthio)ethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-(Methylthio)ethyl)morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate enzyme activity or receptor binding, thereby influencing cellular processes.

Comparison with Similar Compounds

3-(2-(Methylthio)ethyl)morpholine can be compared with other morpholine derivatives, such as:

    Morpholine: The parent compound, which lacks the methylthioethyl group.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    4-(2-Chloroethyl)morpholine: A derivative with a chloroethyl group attached to the morpholine ring.

The uniqueness of this compound lies in the presence of the methylthioethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

3-(2-methylsulfanylethyl)morpholine

InChI

InChI=1S/C7H15NOS/c1-10-5-2-7-6-9-4-3-8-7/h7-8H,2-6H2,1H3

InChI Key

OQYFLPWLXKPPOK-UHFFFAOYSA-N

Canonical SMILES

CSCCC1COCCN1

Origin of Product

United States

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